Ammonium magnesium sulfate

Description

Historical Context of Double Sulfate (B86663) Research

The study of double sulfates has a rich history, with early alchemists being aware of certain sulfate salts known as vitriols. wikipedia.org The development of the chemical industry saw the increased importance of compounds like alums, which are a type of double sulfate. wikipedia.org The systematic study of a specific series of double sulfates was notably advanced by the work of Alfred Edwin Howard Tutton around the turn of the 20th century. wikipedia.orgroyalsocietypublishing.org His extensive research on a series of isomorphous salts, which came to be known as "Tutton's salts," involved the sulfates and selenates of alkali metals and other divalent metals. royalsocietypublishing.orgsapub.org Tutton's meticulous work, encompassing the study of 91 different salts, demonstrated that the crystallographic properties of these compounds vary regularly with the atomic weight of the interchangeable elements. royalsocietypublishing.org Decades later, further structural work revealed that many reported "double double sulfates" were, in fact, solid solutions of isomorphous Tutton's salts. epa.gov

Classification and Structural Relationships within the Picromerite Group

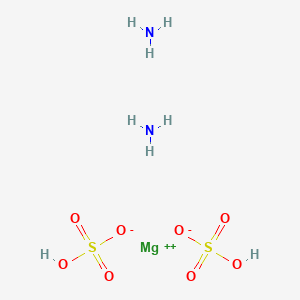

Ammonium (B1175870) magnesium sulfate is a member of the picromerite group of minerals, which are often referred to as Tutton's salts. mindat.org These compounds share a general formula of A₂B(XO₄)₂·6H₂O, where 'A' can be a univalent cation like potassium, ammonium, or rubidium, 'B' is a divalent metal cation such as magnesium, copper, or iron, and 'X' is typically sulfur or selenium. mindat.org

The crystal structure of these salts is monoclinic, with the space group P2₁/a. wikipedia.orgwikipedia.org This structure consists of [M(H₂O)₆]²⁺ octahedra that are linked to the tetrahedral sulfate anions via hydrogen bonds. wikipedia.orgresearchgate.net The natural mineral form of ammonium magnesium sulfate hexahydrate is known as boussingaultite. wikipedia.orgresearchgate.net

Below is a table detailing the crystallographic parameters for boussingaultite:

| Property | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 0.928 nm |

| b | 1.257 nm |

| c | 0.620 nm |

| β | 107.1° |

| Z | 4 |

Data sourced from a study on the physical properties of this compound. wikipedia.org

Significance of this compound within Inorganic Material Science and Chemical Engineering

This compound is a compound with various applications in both inorganic material science and chemical engineering. It is utilized as a chemical raw material and can be found in compound fertilizers. google.com The compound is an intermediate in metallurgical processes, such as the extraction of magnesia from serpentine (B99607) ores using ammonium sulfate. daneshyari.comsci-hub.se

In the field of material science, there is growing interest in double salt hydrates for thermal energy storage applications due to their high energy of phase transition. researchgate.net Furthermore, the spectroscopic properties of magnesium sulfate double salts are of interest for planetary science, particularly in the study of Mars, where various sulfate minerals have been detected. mdpi.com

From a chemical engineering perspective, this compound can be synthesized from industrial effluents rich in magnesium sulfate, offering a pathway to create a value-added product for agriculture while promoting the reuse of industrial waste. researchgate.net The synthesis can be achieved through various methods, including aqueous crystallization and solid-state reactions. google.com

Overview of Current Research Trajectories for Complex Sulfate Systems

Current research on complex sulfate systems is diverse and spans multiple disciplines. A significant area of focus is the development of advanced technologies for sulfate removal from wastewater, driven by environmental concerns. researchgate.net This includes exploring integrated systems that combine different techniques to improve efficiency. researchgate.net

In the realm of materials science, there is ongoing research into the synthesis and properties of novel double sulfates, including those containing rare earth elements for potential applications in battery recycling. aalto.fi The study of Tutton's salts continues to be relevant, with recent discoveries of these salts in meteorites providing new insights into the composition of celestial bodies. researchgate.netarxiv.org

Furthermore, research into the thermodynamics and nucleation of double salts like this compound is crucial for optimizing crystallization processes and for applications in areas like thermal energy storage. researchgate.netresearchgate.net The influence of additives on the precipitation of magnesium-containing carbonates and sulfates is also being investigated for its potential in carbon capture and utilization technologies. acs.org

Properties

Molecular Formula |

H8MgN2O8S2 |

|---|---|

Molecular Weight |

252.5 g/mol |

IUPAC Name |

magnesium;azane;hydrogen sulfate |

InChI |

InChI=1S/Mg.2H3N.2H2O4S/c;;;2*1-5(2,3)4/h;2*1H3;2*(H2,1,2,3,4)/q+2;;;;/p-2 |

InChI Key |

DCNGHDHEMTUKNP-UHFFFAOYSA-L |

Canonical SMILES |

N.N.OS(=O)(=O)[O-].OS(=O)(=O)[O-].[Mg+2] |

Origin of Product |

United States |

Synthetic Methodologies and Crystal Growth Techniques

Aqueous Crystallization Processes for Ammonium (B1175870) Magnesium Sulfate (B86663) Hexahydrate

The formation of ammonium magnesium sulfate hexahydrate, (NH₄)₂Mg(SO₄)₂·6H₂O, from aqueous solutions is a widely employed technique. This method relies on the controlled precipitation of the double salt from a solution containing magnesium and ammonium sulfates.

Controlled Precipitation from Aqueous Solutions

Controlled precipitation is achieved by manipulating the solubility of this compound in an aqueous medium. Typically, solutions of magnesium sulfate and ammonium sulfate are mixed, often with the addition of an antisolvent like ethanol (B145695) to reduce the solubility of the double salt and induce crystallization. researchgate.net The process can also involve the reaction of a magnesium-containing effluent with sulfuric acid and ammonia (B1221849) under controlled heat to facilitate evaporation and subsequent crystallization. google.com Another approach involves reacting magnesium-rich minerals with ammonium sulfate in an aqueous environment. For instance, roasted magnesite can be leached with an ammonium sulfate solution to produce a magnesium sulfate solution, which is then mixed with additional ammonium sulfate to crystallize the hexahydrate form. google.com

Influence of Supersaturation and Temperature on Crystal Morphology and Size

The supersaturation of the solution and the temperature are critical parameters that significantly influence the crystal morphology and size of this compound hexahydrate. Supersaturation, the driving force for both nucleation and crystal growth, can be controlled by adjusting the evaporation rate of the solvent or the cooling rate of the solution. iwaponline.comacs.org

Higher supersaturation levels, often achieved at lower temperatures, tend to increase the nucleation rate more than the growth rate, which can lead to the formation of a larger number of smaller crystals. iwaponline.com Conversely, maintaining a lower level of supersaturation allows for the growth of larger, more well-defined crystals. acs.org The evaporation temperature also plays a crucial role; for instance, at an optimal temperature of 338.15 K, the crystallization process of ammonium sulfate is more controllable, leading to crystals with larger average particle sizes and regular morphologies. researchgate.net

The effect of temperature on the solubility and metastable zone width (MSZW) is also a key factor. For ammonium sulfate solutions, an increase in evaporation temperature leads to increased solubility and a narrower MSZW. researchgate.net This relationship underscores the delicate balance required to control crystal size and quality.

Role of pH and Impurities in Crystallization Pathways

The pH of the crystallizing solution and the presence of impurities can profoundly affect the crystallization pathways of this compound. The pH can influence the surface charge of the growing crystals, thereby affecting growth rates. For magnesium sulfate heptahydrate crystals, a positive zeta potential has been observed, with lower pH increasing the positive charge and higher pH leading to a negative charge, both of which can suppress crystal growth. d-nb.info In some synthesis methods, the pH is adjusted to remove impurities. For example, after solid-state reactions, the product is dissolved in water and the pH is adjusted to between 6.0 and 9.0 to precipitate non-target metal ions as hydroxides. researchgate.netgoogle.com

Impurities can either inhibit or, in some cases, promote crystal growth by adsorbing onto the crystal surfaces. d-nb.inforesearchgate.net For instance, the presence of Mg²⁺ ions in an ammonium sulfate solution can hinder the nucleation of ammonium sulfate by covering active nucleation sites, thereby widening the metastable zone width. researchgate.net However, at higher concentrations, these ions can inhibit normal crystal growth. researchgate.net Similarly, the presence of sulfate ions can hinder the precipitation of crystalline magnesium carbonates, favoring the formation of amorphous phases. helsinki.fi

Solid-State Synthesis Routes and High-Temperature Reactions

Solid-state synthesis offers an alternative, water-free method for producing this compound. This approach involves the direct reaction of solid precursors at elevated temperatures.

Reaction Kinetics and Mechanism in Solid-Solid Systems

Studies on the solid-state reaction between olivine (B12688019) and ammonium sulfate have shown that the formation of magnesium sulfate occurs at temperatures between 300 and 500°C. researchgate.netelsevier.es The reaction mechanism can change with temperature, especially as ammonium sulfate begins to decompose at higher temperatures. elsevier.es The activation energy for the solid-state extraction of MgSO₄ can be significantly reduced through mechanical milling of the reactants. rsc.orgresearchgate.net

Precursor Selection and Stoichiometric Control

The choice of precursors and precise stoichiometric control are fundamental to the success of solid-state synthesis. A variety of magnesium-containing raw materials can be used, including magnesium oxide, magnesium hydroxide (B78521), magnesium chloride, and minerals like dolomite (B100054) and olivine. google.comresearchgate.net The other key reactant is solid ammonium sulfate.

The molar ratio of the reactants is critical for achieving a complete reaction and obtaining a pure product. For instance, in the reaction of olivine with ammonium sulfate, a stoichiometric molar ratio of 1 mole of olivine to 2 moles of ammonium sulfate is typically used. rsc.org Similarly, when using active magnesium oxide, a specific molar ratio of magnesium to sulfate is maintained to ensure the formation of this compound. google.com The precursors are often homogenized by grinding or mixing to ensure intimate contact and facilitate the reaction. google.com

| Precursor 1 | Precursor 2 | Reaction Conditions | Product |

| Active Magnesium Oxide | Ammonium Sulfate | Heating to 240°C | Anhydrous this compound |

| Brucite (Magnesium Hydroxide) | Ammonium Sulfate | Grinding and heating to 590°C | This compound Clinker |

| Dolomite Powder | Ammonium Sulfate | Heating to 600°C | This compound Clinker |

| Magnesium Chloride Pentahydrate | Ammonium Sulfate | Heating to 400°C | Anhydrous this compound |

Hydrothermal and Solvothermal Preparation Methods

Hydrothermal and solvothermal techniques represent key methods for synthesizing crystalline materials from solutions at elevated temperatures and pressures. In the context of magnesium-ammonium-sulfate systems, these methods are primarily employed to produce related compounds, such as magnesium hydroxide sulfate hydrate (B1144303), which can serve as precursors or stand as materials of interest in their own right.

The hydrothermal synthesis of magnesium hydroxide sulfate hydrate (MHSH) whiskers, for instance, can be achieved by reacting magnesium sulfate with aqueous ammonia under hydrothermal conditions ranging from 150°C to 180°C. iwaponline.com This process yields fibrous crystals with a well-defined stoichiometry and high aspect ratio. iwaponline.com One-step hydrothermal methods using magnesium chloride, ammonia, and magnesium sulfate as starting materials at temperatures around 190°C have also been reported to produce MHSH whiskers. nih.gov Similarly, reacting magnesium sulfate heptahydrate (MgSO₄·7H₂O) and aqueous ammonia (NH₃·H₂O) at 190°C for 5 hours produces magnesium oxysulfate whiskers. researchgate.net

Solvothermal treatments are also utilized, often in a subsequent step to modify precursors created via hydrothermal methods. For example, magnesium hydroxide (Mg(OH)₂) nanostructures can be obtained through the solvothermal treatment of magnesium hydroxide sulfate hydrate nanowires using ethanolic and aqueous solutions of sodium hydroxide. mdpi.com

Template-assisted synthesis is a versatile technique used to exert precise control over the size, shape, and structure of nanomaterials by using a pre-existing template to guide their formation. google.comresearchgate.net While specific research on template-assisted synthesis for this compound is not extensively detailed, the principles are widely applied to related magnesium compounds, demonstrating the potential for morphological control. researchgate.net

The process generally involves the synthesis of the desired material within or around a template, which is later removed to leave the final, structured product. google.com Templates can be categorized as "hard" (e.g., porous alumina, zeolites) or "soft" (e.g., surfactants, polymers, biological molecules). researchgate.net

In the synthesis of related magnesium compounds, various templates have been used to achieve specific morphologies:

Polyethylene glycol (PEG) has been shown to influence the morphology of magnesium oxide (MgO) nanoparticles prepared by co-precipitation. researchgate.net

Ethylene diamine has been used as a "soft templating" agent in the synthesis of magnesium hydroxide. mdpi.com

Surfactants such as CTAB, PEG500, Gelatin, and Oleic Acid have been employed during the hydrothermal synthesis of magnesium hydroxide to produce different morphologies and control particle size. google.com

By selecting an appropriate template, researchers can direct the crystallization process to form specific shapes like nanorods, tubes, or spheres, which is a key strategy for tailoring material properties for advanced applications. researchgate.netmdpi.com

The yield and purity of crystalline products like this compound are highly dependent on the precise control of various reaction parameters. Systematic investigation of these parameters is crucial for optimizing synthesis protocols. Key parameters include temperature, pH, reactant concentrations, reaction time, and the molar ratio of precursors.

Studies on related magnesium-ammonium-sulfate systems and other precipitation processes provide insight into the effects of these variables:

Temperature and Time: In the hydrothermal synthesis of magnesium oxysulfate whiskers from magnesium sulfate and ammonia, optimal conditions were identified as a reaction temperature of 190°C and a reaction time of 5 hours. researchgate.net

pH: The pH of the reaction medium is a critical factor. For the removal of iron impurities during the production of this compound hexahydrate from magnesite, the pH is adjusted to a range of 7.7 to 8.3. frontiersin.org In processes for recovering struvite (a related phosphate (B84403) compound), an alkaline pH between 8 and 10 is typically required for optimal precipitation. iwaponline.com

Reactant Concentration and Ratio: The molar ratio of reactants directly influences product formation and stoichiometry. For magnesium oxysulfate whisker synthesis, a magnesium ion concentration of 3 mol/L and a specific molar ratio of magnesium sulfate to ammonia (0.6:1) were found to be optimal. researchgate.net In studies on biocellulose production, increasing the concentration of ammonium sulfate (up to 0.5%) and magnesium sulfate (up to 0.12%) was shown to increase the product yield. rsc.org

The following table summarizes key reaction parameters and their optimal values from various synthesis and recovery processes involving magnesium and ammonium salts.

| Product | Parameter | Optimal Value/Range | Source |

|---|---|---|---|

| Magnesium Oxysulfate Whiskers | Temperature | 190°C | researchgate.net |

| Magnesium Oxysulfate Whiskers | Reaction Time | 5 hours | researchgate.net |

| Magnesium Oxysulfate Whiskers | Mg²⁺ Concentration | 3 mol/L | researchgate.net |

| This compound Hexahydrate | pH (for Iron Removal) | 7.7 - 8.3 | frontiersin.org |

| Ammonium Sulfate (from Phosphogypsum) | pH | 10 | diva-portal.org |

| Ammonium Sulfate (from Phosphogypsum) | Solid/Liquid Ratio | 1/10 (w/v) | diva-portal.org |

Production from Industrial Effluents and Waste Streams

A significant application of this compound chemistry involves its production from industrial waste streams, particularly effluents rich in magnesium sulfate. google.com Hydrometallurgical processes used in the production of metals like nickel, copper, and rare earths often generate such effluents, which require treatment. google.comgoogle.com Recovering magnesium and ammonium from these streams in the form of a stable double salt, (NH₄)₂Mg(SO₄)₂·6H₂O (Boussingaultite), presents a sustainable approach to waste management and resource recovery. google.comgoogle.com

The general process involves treating the magnesium sulfate-rich liquid with an ammonium source, such as ammonium hydroxide, to induce the precipitation of the double salt. researchgate.netgoogle.com The resulting solid product can then be separated from the liquid phase through filtration and subsequently dried. google.com

The recovery of this compound from industrial effluents is a prime example of generating a value-added product from a waste stream. researchgate.net Instead of treating the effluent as a disposal problem, which often involves costly processes and landfilling of residues, this approach converts the dissolved salts into a commercially viable product. google.comgoogle.com

The primary value-added product generated is the hydrated double salt of magnesium and ammonium sulfate, known as Boussingaultite. google.com This compound is a valuable multinutrient fertilizer, supplying essential magnesium, nitrogen, and sulfur to soils. researchgate.netgoogle.com The recovered product has been shown to be non-hygroscopic and possess a suitable particle size (2-4 mm) for direct agricultural application or for blending into complex NPK fertilizers. researchgate.net This transformation of industrial waste into a fertilizer aligns with circular economy principles by reusing industrial byproducts to support agriculture. researchgate.net

The following table details the typical composition of the recovered double salt fertilizer from a magnesium sulfate-rich effluent.

| Component | Content (wt%) | Source |

|---|---|---|

| Nitrogen (N) | 8.3% | researchgate.net |

| Magnesium (Mg) | 8.5% | researchgate.net |

| Sulfate (SO₄) | 58.4% | researchgate.net |

| Moisture | 1.1% | researchgate.net |

| Free Acidity | 0.16% | researchgate.net |

Optimizing the recovery process is essential to maximize yield, ensure product purity, and maintain economic viability. The precipitation of this compound from effluents is controlled by several key parameters.

A patented process for producing Boussingaultite from magnesium sulfate-containing liquid effluents outlines a specific sequence of pH adjustments to optimize the precipitation. google.com The process involves:

Initial pH Adjustment: Sulfuric acid is added to the magnesium sulfate-rich effluent to lower the pH into a range of 3.0 to 4.0. google.com

Precipitation: An ammonium source, such as ammonium hydroxide, is then added to the acidic medium. This raises the pH and causes the selective precipitation of the double salt, (NH₄)₂Mg(SO₄)₂·6H₂O. researchgate.netgoogle.com

Controlling the pH is critical for preventing the co-precipitation of undesirable compounds like magnesium hydroxide. google.com Other factors such as temperature, reactant concentrations (typically 5-30% w/w for magnesium sulfate and 15-40% w/w for ammonium hydroxide solutions), and agitation are also controlled to ensure efficient crystal growth and high product purity. researchgate.netgoogle.com The final product typically has a low free acidity value, often between 0.1% and 0.3%. google.com This systematic control of process conditions ensures the reliable production of a high-quality fertilizer from an industrial waste stream. researchgate.net

Advanced Structural and Crystallographic Characterization

Single Crystal and Powder X-ray Diffraction Analysis

X-ray diffraction (XRD) stands as a cornerstone technique for probing the crystalline nature of ammonium (B1175870) magnesium sulfate (B86663). Both single crystal and powder XRD methods have been instrumental in defining its fundamental structural properties.

Determination of Unit Cell Parameters and Space Group Symmetry

Ammonium magnesium sulfate hexahydrate ((NH₄)₂Mg(SO₄)₂·6H₂O), also known as the mineral boussingaultite, crystallizes in the monoclinic system. wikipedia.orgmdpi.com Its structure belongs to the Tutton's salts family, which are known for their isomorphic properties. arizona.edu Early and subsequent X-ray diffraction studies have consistently identified the space group as P2₁/a or the equivalent P2₁/c. wikipedia.orgmdpi.comresearchgate.netcapes.gov.br

The unit cell parameters, which define the dimensions and shape of the smallest repeating unit in the crystal lattice, have been determined with high precision. While slight variations exist across different studies, a representative set of parameters for this compound hexahydrate at room temperature is presented in the table below. These parameters are crucial for understanding the crystal's geometry and for further structural analysis. mdpi.comarizona.educapes.gov.br

| Parameter | Value | Reference |

|---|---|---|

| a | ~9.324 Å | arizona.educapes.gov.br |

| b | ~12.597 Å | arizona.educapes.gov.br |

| c | ~6.211 Å | arizona.educapes.gov.br |

| β | ~107.14° | arizona.educapes.gov.br |

| Space Group | P2₁/a (or P2₁/c) | wikipedia.orgmdpi.comresearchgate.netcapes.gov.br |

| Crystal System | Monoclinic | wikipedia.orggoogle.com |

Studies have also investigated the thermal expansion of boussingaultite, revealing anisotropic behavior where the unit cell parameters change differently with temperature. mdpi.com For instance, between -173°C and 90°C, the 'a' and 'b' parameters show linear expansion, while the 'c' parameter exhibits contraction at low temperatures and expansion at higher temperatures. mdpi.com

Rietveld Refinement for Crystal Structure Elucidation

Rietveld refinement is a powerful technique applied to powder X-ray diffraction data to refine the crystal structure model. This method involves fitting a calculated diffraction pattern to the experimental data, allowing for the precise determination of atomic positions, lattice parameters, and other structural details. rruff.info For this compound and its derivatives, Rietveld refinement has been employed to analyze phase purity and to study structural changes under different conditions. mdpi.comnih.gov

For example, in studies of the thermal decomposition of boussingaultite, Rietveld refinement of high-temperature powder XRD data was used to identify the resulting phases, such as efremovite ((NH₄)₂Mg₂(SO₄)₃) and various forms of magnesium sulfate. mdpi.com This method has also been crucial in the analysis of mixed crystal systems. rruff.info

Analysis of Isomorphous Substitution in Mixed Crystals (e.g., Zn/Mg Ammonium Sulfate)

The Tutton's salts, including this compound, readily form mixed crystals through isomorphous substitution, where one cation is replaced by another of similar size and charge. arizona.edu The substitution of magnesium (Mg²⁺) with zinc (Zn²⁺) in the ammonium sulfate structure has been a subject of particular interest.

Studies on ZnₓMg₁₋ₓ(NH₄)₂(SO₄)₂·6H₂O mixed crystals have shown that the unit cell parameters vary with the composition 'x'. This compositional dependence often follows Vegard's law, which states that the lattice parameters of a solid solution are a linear function of the concentrations of the constituent components. researchgate.net X-ray diffraction analysis of these mixed crystals confirms that they retain the monoclinic structure of the parent compounds. researchgate.netresearchgate.net For instance, a mixed crystal with the composition Zn₀.₅₄Mg₀.₄₆(NH₄)₂(SO₄)₂·6H₂O was found to crystallize in the monoclinic space group P21/c with specific cell parameters. researchgate.net The formation of these single-phased mixed crystals is a testament to the high degree of structural similarity between zinc and magnesium ammonium sulfate. lupinepublishers.com

Electron Microscopy Techniques (SEM, TEM) for Microstructural Analysis

While X-ray diffraction provides detailed information about the atomic-scale crystal structure, electron microscopy techniques like Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are invaluable for analyzing the microstructure of this compound crystals. nih.gov

Investigation of Crystal Habit and Surface Features

In studies of mixed crystals, SEM has been used to observe how the surface morphology changes with composition. researchgate.net Furthermore, SEM equipped with energy-dispersive X-ray spectroscopy (EDS) can provide elemental analysis of the crystal surface, confirming the incorporation of substituent ions like zinc into the magnesium ammonium sulfate lattice. mdpi.comresearchgate.net An ideal crystal surface is smooth and free of defects, which is crucial for applications requiring high purity. mdpi.com

Observation of Defects and Imperfections within the Crystal Lattice

No crystal is perfect; they all contain various types of defects that can significantly influence their properties. openaccessjournals.com Transmission Electron Microscopy (TEM) allows for the direct observation of these internal defects at a high resolution.

In crystalline solids like this compound, several types of defects can occur:

Point defects : These include vacancies (missing atoms), interstitial atoms (atoms in between regular lattice sites), and substitutional atoms (foreign atoms replacing original atoms). openaccessjournals.combyjus.com

Line defects (Dislocations) : These are one-dimensional defects, such as edge dislocations, where an extra half-plane of atoms is inserted into the lattice. openaccessjournals.com

Planar defects : These are two-dimensional defects like grain boundaries, stacking faults (errors in the sequence of atomic planes), and twin boundaries. openaccessjournals.com

While specific TEM studies detailing the defects in this compound are not extensively available in the provided context, the general principles of crystal defects apply. The presence of such imperfections can be influenced by factors like the rate of crystal growth and the presence of impurities. openaccessjournals.com For instance, rapid crystallization can lead to a higher concentration of point defects. byjus.com The study of these defects is crucial for understanding the mechanical and other physical properties of the material.

Neutron Diffraction Studies of Atomic Positions and Hydrogen Bonding

Neutron diffraction is a powerful tool for elucidating the crystal structure of materials, especially for accurately locating hydrogen atoms, which is challenging with X-ray diffraction. A single-crystal neutron diffraction study of boussingaultite, (NH₄)₂Mg(H₂O)₆₂, conducted at 20 K, has provided significant insights into its atomic positions and the intricate network of hydrogen bonds. geoscienceworld.orggeoscienceworld.org

The structure of boussingaultite consists of isolated magnesium hexahydrate [Mg(H₂O)₆]²⁺ octahedra, ammonium (NH₄)⁺ tetrahedra, and sulfate (SO₄)²⁻ tetrahedra. geoscienceworld.org These units are interconnected by a complex system of hydrogen bonds. geoscienceworld.org The magnesium ion is coordinated by six water molecules in an octahedral arrangement. geoscienceworld.org

A key finding from neutron diffraction is the detailed geometry of the hydrogen bonds. geoscienceworld.org The water molecules coordinated to the magnesium ion form moderately strong hydrogen bonds with the oxygen atoms of the sulfate groups. geoscienceworld.org All seven independent oxygen atoms in the structure participate in hydrogen bonding, acting as either donors or acceptors. geoscienceworld.org The sulfate group acts as a "bridging unit," connecting the ammonium and magnesium hexahydrate units through these hydrogen bonds. geoscienceworld.orggeoscienceworld.org

The study also revealed the precise parameters of the hydrogen bonds originating from both the water molecules and the ammonium ions. geoscienceworld.org The hydrogen bonds from the water molecules have H···O acceptor distances ranging from 1.72 to 1.87 Å and O-H···O angles between 168° and 178°. geoscienceworld.org The hydrogen bonds from the ammonium ions exhibit N-H···O acceptor distances from 1.81 to 2.00 Å with N-H···O angles between 158° and 176°. geoscienceworld.org

Furthermore, neutron diffraction has been instrumental in identifying substitutional disorder within the crystal lattice. In a study of a natural boussingaultite sample, it was found that potassium ions (K⁺) partially substitute for ammonium ions (NH₄⁺), and manganese ions (Mn²⁺) substitute for magnesium ions (Mg²⁺). geoscienceworld.orgminsocam.org This substitution leads to local disorder in the crystal structure. geoscienceworld.orgminsocam.org

Table 1: Hydrogen Bond Geometry in Boussingaultite from Neutron Diffraction Data geoscienceworld.org

| Bond Type | Donor-Acceptor Distance (Å) | H···Acceptor Distance (Å) | Donor-H···Acceptor Angle (°) |

|---|---|---|---|

| O-H···O | 2.70–2.84 | 1.72–1.87 | 168–178 |

Synchrotron X-ray Diffraction for High-Resolution Structural Insights

Synchrotron X-ray diffraction provides exceptionally high-resolution data, allowing for precise determination of crystal structures and the study of structural changes under different conditions. For this compound and related compounds, this technique has been crucial for understanding thermal behavior and phase transitions.

High-temperature synchrotron X-ray diffraction has been used to study the thermal evolution of boussingaultite. mdpi.com These studies show that upon heating, boussingaultite undergoes a series of transformations. Between 25–90 °C, the hexahydrate form is stable. mdpi.com From 100–150 °C, it transforms into an X-ray amorphous phase. mdpi.com Further heating to 160–340 °C leads to the formation of efremovite, (NH₄)₂Mg₂(SO₄)₃. mdpi.com Above 340 °C, it decomposes into different phases of magnesium sulfate. mdpi.com

The high resolution of synchrotron data allows for the precise refinement of unit cell parameters as a function of temperature. For an anthropogenic analogue of boussingaultite, the unit cell parameters were determined at 20 °C to be a = 9.3183(4) Å, b = 12.6070(4) Å, c = 6.2054(3) Å, and β = 107.115(5)° in the space group P2₁/a. mdpi.com The study of the thermal expansion showed it to be anisotropic, with the greatest expansion occurring along the b-axis. mdpi.com This is attributed to the straightening of corrugated layers of Mg(H₂O)₆ octahedra and SO₄ tetrahedra. mdpi.com

While specific synchrotron studies focusing solely on the high-resolution structure of this compound at ambient conditions are less common in the provided results, the technique is fundamental in the broader field of crystallography for obtaining the high-quality data necessary for detailed structural analysis, as seen in studies of related sulfate minerals under high pressure. mdpi.comresearchgate.net

Table 2: Crystallographic Data for an Anthropogenic Analogue of Boussingaultite at 20 °C mdpi.com

| Parameter | Value |

|---|---|

| Formula | (NH₄)₁.₉₂(Mg₁.₀₂Mn₀.₀₁Fe₀.₀₁)Σ₁.₀₄(SO₄)₂·6H₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁/a |

| a (Å) | 9.3183(4) |

| b (Å) | 12.6070(4) |

| c (Å) | 6.2054(3) |

| β (°) | 107.115(5) |

| Volume (ų) | 696.70(5) |

Spectroscopic Investigations of Molecular and Lattice Dynamics

Vibrational Spectroscopy (FTIR and Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman techniques, is a powerful tool for probing the structural arrangement of ammonium (B1175870) magnesium sulfate (B86663). It allows for the identification and characterization of the constituent polyatomic ions (ammonium and sulfate) and the associated water molecules.

Assignment of Fundamental Vibrational Modes for Ammonium and Sulfate Ions

The vibrational spectra of ammonium magnesium sulfate are dominated by the characteristic modes of the ammonium (NH₄⁺) and sulfate (SO₄²⁻) tetrahedra. wikipedia.orgmdpi.com For a free, undisturbed tetrahedral ion of Td symmetry, there are four fundamental vibrational modes: the symmetric stretch (ν₁), the symmetric bend (ν₂), the antisymmetric stretch (ν₃), and the antisymmetric bend (ν₄). nih.gov

In the crystal lattice of this compound, the symmetry of these ions is often lowered, which can cause degenerate modes to split and modes that are only Raman-active in the free ion (like the ν₁ of SO₄²⁻) to become weakly active in the infrared spectrum. nih.gov

The assignment of these fundamental modes is crucial for understanding the crystal structure. The table below summarizes the typical vibrational frequencies for the ammonium and sulfate ions observed in sulfate minerals.

| Ion | Mode | Description | Typical Wavenumber (cm⁻¹) | Activity |

| Sulfate (SO₄²⁻) | ν₁ (A₁) | Symmetric Stretch | 981 - 986 | Raman (strong), IR (weak) |

| ν₂ (E) | Symmetric Bend | 451 - 463 | Raman | |

| ν₃ (F₂) | Antisymmetric Stretch | 1100 - 1182 | IR (strong), Raman | |

| ν₄ (F₂) | Antisymmetric Bend | 612 - 625 | IR (strong), Raman | |

| Ammonium (NH₄⁺) | ν₁ (A₁) | Symmetric Stretch | ~2954 | Raman |

| ν₂ (E) | Symmetric Bend | ~1694 | IR | |

| ν₃ (F₂) | Antisymmetric Stretch | 3190 - 3242 | IR, Raman | |

| ν₄ (F₂) | Antisymmetric Bend | 1431 - 1544 | IR, Raman |

Data compiled from sources wikipedia.orgnih.govgeoscienceworld.org. Note that specific peak positions can vary based on the crystalline environment and hydration state.

Characterization of Coordinated Water Molecules and Metal-Oxygen Stretching

This compound typically exists as a hexahydrate, (NH₄)₂Mg(SO₄)₂·6H₂O, where six water molecules are directly coordinated to the magnesium ion, forming a [Mg(H₂O)₆]²⁺ octahedral complex. researchgate.net The vibrational modes of these coordinated water molecules provide key information about the hydration state and hydrogen bonding within the crystal.

The primary vibrational modes for the coordinated water molecules are:

O-H Stretching (ν₁ and ν₃): These modes typically appear as broad bands in the high-frequency region of the spectra, generally between 3000 cm⁻¹ and 3500 cm⁻¹. wikipedia.orgchemrxiv.org The significant broadening of these bands is indicative of strong hydrogen bonding between the water molecules and the oxygen atoms of the sulfate tetrahedra. chemrxiv.orgresearchgate.net

H-O-H Bending (ν₂): The bending mode for coordinated water is observed in the infrared spectrum around 1637-1641 cm⁻¹. wikipedia.org

Librational Modes: These modes, which correspond to the rocking, wagging, and twisting motions of the water molecules, are found at lower frequencies, typically below 900 cm⁻¹. mdpi.com

In the low-wavenumber region of the spectra (below 700 cm⁻¹), complex overlapping bands are observed. These arise from the vibrational modes of the SO₄²⁻ ion (ν₂ and ν₄) coupled with the vibrations of the MgO₆ octahedra. wikipedia.org These metal-oxygen stretching and bending modes are direct probes of the coordination environment of the magnesium cation. wikipedia.org

Perturbations of Sulfate Bands by Ion Pair Formation

In aqueous solutions, and implicitly within the crystal lattice, interactions between the magnesium cation (Mg²⁺) and the sulfate anion (SO₄²⁻) lead to the formation of ion pairs. These associations perturb the vibrational modes of the sulfate ion, providing spectroscopic evidence of their nature. researchgate.net

The most sensitive probe for this interaction is the symmetric stretching mode (ν₁) of the sulfate ion, which appears as a strong, sharp peak around 981 cm⁻¹ in the Raman spectrum of the "free" or fully hydrated sulfate ion. nih.govwebmineral.com When magnesium and sulfate ions form contact ion pairs (CIP), where there is no water molecule directly between the ions, this ν₁ band is perturbed. arizona.eduresearchgate.net

Research findings indicate several key factors influencing this perturbation:

Direct Cation Contact: The direct interaction of the Mg²⁺ cation with the oxygen atoms of the sulfate anion causes a significant blue shift (shift to higher wavenumber) of the ν₁ band. arizona.eduresearchgate.net For instance, a shoulder appearing around 995 cm⁻¹ in concentrated MgSO₄ solutions is attributed to the formation of contact ion pairs. webmineral.com

Hydrogen Bonding: Hydrogen bonding between water molecules (especially those in the cation's hydration shell) and the sulfate ion also contributes to a blue shift of the ν₁ band. nih.govarizona.edu

Coupling Effects: The vibrational modes of the sulfate ion can couple with the librational modes of nearby water molecules, further influencing the band position. nih.govarizona.edu

Studies have shown that different types of ion pairs (e.g., monodentate vs. bidentate contact) result in distinct blue shifts of the ν₁-SO₄²⁻ band, allowing vibrational spectroscopy to differentiate between these species in solution. arizona.eduresearchgate.net

Laser Photoacoustic Spectroscopy for Spectral Characterization

Laser Photoacoustic Spectroscopy (PAS) is a highly sensitive technique used for trace gas detection. youtube.com In the context of this compound, its application has been focused on the detection and quantification of ammonia (B1221849) (NH₃) in aqueous solutions. mdpi.com

The method typically involves stripping the dissolved ammonia from the water sample into the gas phase. A tunable laser, often a quantum cascade laser (QCL), is then directed through the gas. mdpi.com The laser is tuned to a specific absorption line of the gaseous NH₃ molecule, for example, at 1103.46 cm⁻¹. mdpi.com As the ammonia molecules absorb the modulated laser light, they heat up and generate a pressure wave (sound) that is detected by a sensitive microphone. The intensity of this photoacoustic signal is proportional to the concentration of the ammonia.

It is important to note that this application of PAS does not provide a broad spectral characterization of the entire this compound compound in its solid or aqueous form. Instead, it is a highly specific and sensitive analytical method for one of its components (ammonia) after it has been transferred to the gas phase.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Local Environments

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the local chemical and structural environments of specific nuclei within a crystal lattice. For this compound, the nuclei of interest include ²⁵Mg, ¹⁷O, ³³S, ¹⁴N, and ¹H.

Studies on magnesium-containing compounds have demonstrated the utility of ²⁵Mg solid-state NMR. For this compound hexahydrate, Mg(NH₄)₂(SO₄)₂·6H₂O, the ²⁵Mg NMR spectrum provides direct information about the magnesium site. The magnesium ion is located in a [Mg(H₂O)₆]²⁺ octahedral environment, and the NMR parameters, such as the chemical shift and the quadrupolar coupling constant, are highly sensitive to the symmetry and geometry of this coordination sphere.

NMR studies on related anhydrous magnesium sulfate polymorphs show that the spectra of quadrupolar nuclei like ²⁵Mg and ³³S are often dominated by the quadrupolar interaction, which arises from the interaction between the nuclear quadrupole moment and the local electric field gradient (EFG). The EFG is a sensitive measure of the electronic structure and symmetry around the nucleus. By combining experimental high-field NMR data with first-principles calculations, it is possible to precisely determine these NMR parameters and relate them to the crystallographic structure.

Electronic Spectroscopy for Understanding Band Structures

Electronic spectroscopy, such as UV-Vis spectroscopy, investigates the electronic transitions between energy levels in a material and is used to determine properties like the electronic band gap. For ionic salts like this compound, which are typically colorless crystals, a large energy gap between the valence band and the conduction band is expected, making them electrical insulators.

Direct experimental or theoretical studies on the electronic band structure of this compound are not widely available in the literature. However, insights can be drawn from related compounds. First-principles calculations on hydrated magnesium sulfates (without the ammonium ion) have shown large energy band gaps of approximately 5.5 eV. This value is consistent with the properties of an electrical insulator.

Experimental studies on magnesium sulfates exposed to a vacuum have shown the emergence of new absorption features in the UV region at approximately 244 nm and 280 nm. These have been interpreted not as intrinsic electronic transitions of the sulfate itself, but as features arising from decomposition products, likely magnesium oxide (MgO) and sulfur dioxide (SO₂).

Theoretical and Computational Modeling of Ammonium Magnesium Sulfate Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. semanticscholar.org It has been effectively applied to study the properties of ammonium (B1175870) magnesium sulfate (B86663) and related Tutton salts. semanticscholar.orguctm.edu

DFT calculations are instrumental in predicting the precise geometric arrangements of atoms within the ammonium magnesium sulfate crystal lattice. These calculations can determine bond lengths, bond angles, and unit cell parameters with a high degree of accuracy, often showing good agreement with experimental data from X-ray diffraction. researchgate.netresearchgate.net For instance, studies on isomorphous Tutton salts have demonstrated that considering dispersion corrections in DFT calculations leads to computed structures that are in good agreement with experimental ones. researchgate.net The unit cell volume and metal-oxygen distances are observed to increase almost linearly with the increasing radius of the cation. researchgate.net

The electronic properties, such as the band gap, density of states, and atomic charges, are also elucidated through DFT. researchgate.netresearchgate.net These properties are fundamental to understanding the chemical bonding and reactivity of the compound. For example, it has been established that cationic charges and band gaps in sulfates tend to decrease almost linearly with an increase in cationic electronegativity. researchgate.net In the case of mixed Tutton salts like (NH₄)₂Ni₀.₅Cu₀.₅(SO₄)₂·6H₂O, DFT has been used to analyze electronic properties and vibrational modes. uctm.edu

Table 1: Predicted Properties from DFT Calculations for Tutton Salts

| Property | Predicted Information | Significance |

|---|---|---|

| Structural Parameters | Bond lengths, bond angles, unit cell dimensions | Provides a detailed 3D model of the crystal structure. |

| Band Gap | The energy difference between the valence and conduction bands | Determines the electronic conductivity and optical properties. |

| Density of States (DOS) | Number of available electronic states at each energy level | Explains the electronic behavior and bonding characteristics. |

| Atomic Charges | Distribution of electron density among the atoms | Offers insights into the nature of chemical bonds (ionic vs. covalent). |

The intricate network of intermolecular interactions, particularly hydrogen bonds, plays a crucial role in stabilizing the crystal structure of this compound hexahydrate. DFT calculations allow for a detailed analysis of these interactions. science.govresearchgate.net The ammonium (NH₄⁺) ions and the water molecules of hydration form a complex network of hydrogen bonds with the oxygen atoms of the sulfate (SO₄²⁻) groups. arizona.edusavemyexams.com

DFT calculations are also employed to determine the thermodynamic properties of the coordination complexes within the this compound structure, such as the [Mg(H₂O)₆]²⁺ hexahydrate complex. semanticscholar.org These calculations can provide valuable data on the formation energies, enthalpies, and entropies of these complexes. semanticscholar.orgsci-hub.sedaneshyari.com This information is vital for understanding the stability of the compound and its behavior during processes like dehydration. researchgate.net For example, DFT has been used to study the thermodynamic properties of a series of mixed Tutton salts to evaluate their potential for thermochemical heat storage. semanticscholar.org Thermodynamic data for this compound hexahydrate, including its standard entropy and enthalpy of formation, have been calculated from experimental data and are crucial for thermodynamic modeling of systems containing this salt. sci-hub.sedaneshyari.comresearchgate.net

Table 2: Thermodynamic Data for this compound Hexahydrate

| Thermodynamic Property | Description | Importance |

|---|---|---|

| Formation Energy | The energy change when the compound is formed from its constituent elements. | Indicates the stability of the compound. |

| Enthalpy of Formation | The heat absorbed or released during the formation of the compound at constant pressure. | Crucial for thermochemical calculations. |

| Entropy | A measure of the disorder or randomness of the system. | Helps in predicting the spontaneity of reactions. |

Hirshfeld Surface and Crystal Void Analyses

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal. science.govdntb.gov.ua It provides a graphical representation of the regions of space where molecules are in close contact.

The Hirshfeld surface is generated based on the electron distribution of a molecule in a crystal. By mapping properties like dnorm (a normalized contact distance) onto this surface, it is possible to identify and quantify the different types of intermolecular contacts. mdpi.com For Tutton salts, Hirshfeld analysis reveals that the dominant interactions are hydrogen bonds (H···O/O···H) and ion-dipole interactions. mdpi.comresearchgate.net

Crystal void analysis, often performed in conjunction with Hirshfeld surface analysis, is used to identify and characterize the empty spaces or voids within a crystal lattice. dntb.gov.uanih.gov The size, shape, and distribution of these voids can significantly influence the physical properties of the material, including its density and its ability to accommodate guest molecules.

By calculating the volume of these voids and their percentage of the total unit cell volume, researchers can assess the compactness of the crystal packing. nih.gov In many Tutton salts, the void space is found to be minimal, indicating efficient packing of the ions and water molecules. mdpi.comresearchgate.net This analysis can also provide insights into potential diffusion pathways for small molecules or ions through the crystal structure, which is relevant for understanding processes like dehydration or ion exchange. researchgate.netacs.org For example, low percentages of free space in the unit cells of Tutton salts, as determined by electron density isosurfaces, point to strong atomic packing. researchgate.net

Table 3: Chemical Compounds Mentioned

| Compound Name | Chemical Formula |

|---|---|

| This compound | (NH₄)₂Mg(SO₄)₂ |

| This compound hexahydrate | (NH₄)₂Mg(SO₄)₂·6H₂O |

| Ammonium sulfate | (NH₄)₂SO₄ |

| Magnesium sulfate | MgSO₄ |

| (NH₄)₂Ni₀.₅Cu₀.₅(SO₄)₂·6H₂O | (NH₄)₂Ni₀.₅Cu₀.₅(SO₄)₂·6H₂O |

| Water | H₂O |

| Ammonium | NH₄⁺ |

| Sulfate | SO₄²⁻ |

| Magnesium ion | Mg²⁺ |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a powerful lens through which to view the complex interactions within an aqueous solution of this compound. By simulating the motions of individual ions and water molecules over time, MD can elucidate the microscopic origins of macroscopic properties. While dedicated MD studies on the ternary system of ammonium (NH₄⁺), magnesium (Mg²⁺), and sulfate (SO₄²⁻) ions are not extensively documented in publicly available literature, valuable insights can be gleaned from simulations of the constituent binary salt solutions and related systems.

In aqueous solutions, the interactions between ions and water molecules (ion-solvent interactions) and between the ions themselves (ion-ion interactions) dictate the solution's structure and properties. MD simulations can provide detailed information about these interactions, including the formation of different types of ion pairs and larger aggregates.

Ion-Solvent Interactions: Both NH₄⁺ and Mg²⁺ cations, as well as the SO₄²⁻ anion, are strongly solvated by water molecules. MD simulations of aqueous MgSO₄ solutions reveal that the Mg²⁺ ion has a highly structured and stable hydration shell. researchgate.netosti.gov Due to its high charge density, Mg²⁺ typically coordinates six water molecules in an octahedral arrangement in its first hydration shell. osti.gov The sulfate anion (SO₄²⁻) also forms a distinct hydration shell, interacting with water molecules through hydrogen bonds. acs.org The ammonium ion, being larger and singly charged, has a more dynamic and less tightly bound hydration shell compared to the magnesium ion.

Solution Speciation and Ion Pairing: In a mixed solution of this compound, the ions can exist in various states: as free, fully hydrated ions; as solvent-shared ion pairs (SSIPs), where the ions are separated by one or more water molecules; or as contact ion pairs (CIPs), where the ions are in direct contact. nih.gov MD simulations of aqueous MgSO₄ have shown the presence of both SSIPs and CIPs, with their relative populations depending on concentration and temperature. nih.govacs.orgaip.org The formation of these ion pairs is a crucial aspect of solution speciation.

The presence of ammonium ions would further influence this equilibrium. While direct simulation data for the ternary system is scarce, it is expected that a complex interplay of interactions would occur. The stronger electrostatic attraction between the divalent Mg²⁺ and SO₄²⁻ ions suggests that MgSO₄ ion pairing would be a significant feature. However, the high concentration of NH₄⁺ ions could also lead to the formation of NH₄⁺-SO₄²⁻ pairs, competing with the Mg²⁺ ions.

| Ion/Ion Pair | Description of Interaction | Significance in Solution |

|---|---|---|

| Hydrated Mg²⁺ | Strongly coordinated with typically six water molecules in the first hydration shell. | Fundamental solvated cation, influences local water structure significantly. |

| Hydrated NH₄⁺ | Less tightly bound hydration shell compared to Mg²⁺, more dynamic. | Abundant cation, contributes to the overall ionic strength and competes for sulfate ions. |

| Hydrated SO₄²⁻ | Forms hydrogen bonds with surrounding water molecules. | The primary anion, available for pairing with both magnesium and ammonium ions. |

| MgSO₄ (SSIP/CIP) | Solvent-shared or contact ion pairs formed due to strong electrostatic attraction. | Reduces the effective concentration of free ions and acts as a precursor to nucleation. |

| (NH₄)₂SO₄ (ion pairs) | Weaker ion pairing compared to MgSO₄ due to the lower charge of the cation. | Contributes to the overall speciation, especially at high ammonium sulfate concentrations. |

Nucleation: Computational studies on the nucleation of salts from aqueous solutions suggest that the process often begins with the formation of small, transient ion clusters. acs.org These clusters can grow or dissolve, and only when a cluster reaches a critical size (the critical nucleus) does it become thermodynamically stable and likely to grow further. For a double salt like this compound, the nucleation pathway is likely complex, involving the coordinated assembly of hydrated Mg²⁺, NH₄⁺, and SO₄²⁻ ions into a specific crystal lattice structure. Recent computational work on the effect of ammonium sulfate on the precipitation of magnesium carbonates highlights the complex role additives can play in nucleation, which can either be acceleratory or inhibitory depending on the conditions. researchgate.net

Growth: Once a stable nucleus is formed, crystal growth proceeds by the attachment of further ions or ion pairs from the solution onto the crystal surface. MD simulations can be used to study the attachment process on different crystal faces, revealing how factors like surface structure, hydration, and the presence of impurities influence the growth rate and the final crystal morphology. While not specific to this compound, computational studies on other systems demonstrate that sulfate groups can influence crystallization by affecting the ease with which water molecules are displaced from the growing crystal surface. acs.org

Thermodynamic Modeling of Phase Equilibria

Thermodynamic models are essential for predicting the phase behavior of the this compound-water system under various conditions of temperature and composition. These models are crucial for designing and optimizing industrial crystallization processes.

The phase equilibria in the MgSO₄–(NH₄)₂SO₄–H₂O ternary system have been the subject of several experimental and modeling studies. acs.orgresearchgate.netacs.org These studies have established that the double salt, this compound hexahydrate ((NH₄)₂Mg(SO₄)₂·6H₂O), is a stable solid phase over a significant range of compositions and temperatures. acs.orgacs.org

A widely used approach for modeling the thermodynamic properties of electrolyte solutions is the Pitzer model. acs.org This model uses a set of empirically determined parameters to account for the interactions between different ions in the solution. By fitting these parameters to experimental data, the model can accurately predict properties such as water activity, osmotic coefficients, and the solubilities of the various solid phases.

Studies on the MgSO₄–(NH₄)₂SO₄–H₂O system have determined Pitzer interaction parameters that allow for the calculation of the phase diagram. acs.orgresearchgate.net The phase diagram delineates the regions of composition and temperature where different solid phases, such as MgSO₄·7H₂O, (NH₄)₂SO₄, and the double salt (NH₄)₂Mg(SO₄)₂·6H₂O, are in equilibrium with the saturated aqueous solution.

| Invariant Point | Liquid Phase Composition (mass %) | Solid Phases in Equilibrium | |

|---|---|---|---|

| MgSO₄ | (NH₄)₂SO₄ | ||

| H | 17.85 | 10.25 | MgSO₄·7H₂O + (NH₄)₂Mg(SO₄)₂·6H₂O |

| I | 4.88 | 38.54 | (NH₄)₂Mg(SO₄)₂·6H₂O + (NH₄)₂SO₄ |

The data in Table 2 shows the compositions of the saturated solution at two invariant points at 0 °C, where three phases are in equilibrium. Point H represents the solution saturated with both magnesium sulfate heptahydrate and the double salt, while point I is saturated with the double salt and ammonium sulfate. acs.org Such data is fundamental for controlling the crystallization process to selectively produce pure this compound. Thermodynamic models, validated with this type of experimental data, provide a powerful tool for predicting the conditions necessary to achieve the desired product yield and purity.

Thermodynamic and Kinetic Studies of Phase Behavior

Solid–Liquid Equilibrium (SLE) in Multi-Component Systems

The solid-liquid equilibrium of systems containing ammonium (B1175870) magnesium sulfate (B86663) is crucial for understanding its formation and crystallization.

The ternary system of ammonium sulfate ((NH₄)₂SO₄) – magnesium sulfate (MgSO₄) – water (H₂O) demonstrates that the double salt, ammonium magnesium sulfate hexahydrate ((NH₄)₂Mg(SO₄)₂·6H₂O), can be readily formed in aqueous solutions. acs.org Phase diagrams constructed at various temperatures using the isothermal method define the crystallization fields of the different salts present.

At 0°C, the phase diagram for the MgSO₄–(NH₄)₂SO₄–H₂O system features two invariant points where multiple solid phases coexist with the saturated solution. acs.org Point H represents the coexistence of MgSO₄·7H₂O and (NH₄)₂Mg(SO₄)₂·6H₂O, while Point I corresponds to the coexistence of (NH₄)₂Mg(SO₄)₂·6H₂O and (NH₄)₂SO₄. acs.org

When sodium sulfate (Na₂SO₄) is introduced, creating a quaternary system, the phase diagrams become more complex. At 25°C, the phase diagram for the Na₂SO₄–MgSO₄–(NH₄)₂SO₄–H₂O system has six distinct crystalline zones. researchgate.net Notably, the crystallization field for (NH₄)₂Mg(SO₄)₂·6H₂O is the largest, indicating it is the most easily crystallized salt under these conditions. researchgate.net A similar study at 60°C identified five crystalline fields, with (NH₄)₂Mg(SO₄)₂·6H₂O again having one of the largest crystallization areas. researchgate.net

The table below summarizes the solid phases present at an invariant point in the quaternary system at 0°C.

| Invariant Point | Coexisting Solid Phases at 0°C | Reference |

|---|---|---|

| e1 | MgSO₄·7H₂O, Na₂SO₄·10H₂O, (NH₄)₂Mg(SO₄)₂·6H₂O | acs.org |

| e2 | Na₂SO₄·10H₂O, (NH₄)₂Mg(SO₄)₂·6H₂O, Na₂SO₄·(NH₄)₂SO₄·4H₂O | acs.org |

| e3 | (NH₄)₂Mg(SO₄)₂·6H₂O, Na₂SO₄·(NH₄)₂SO₄·4H₂O, (NH₄)₂SO₄ | acs.org |

The solubility and crystallization kinetics of this compound hexahydrate are significantly influenced by the presence of co-solvents and other additives. Studies have shown that ethanol (B145695) acts as an antisolvent, reducing the solubility of the double salt. researchgate.netresearchgate.net This effect is critical in processes like antisolvent crystallization. researchgate.net

The dissolution process in water is endothermic, and the presence of ethanol increases the enthalpy of dissolution. researchgate.netresearchgate.net This indicates that more energy is required to dissolve the salt in an ethanol-water mixture compared to pure water. researchgate.net Furthermore, investigations into the presence of ammonium sulfate as an additive have shown it can suppress the formation of crystalline magnesium carbonate phases, instead favoring the precipitation of amorphous phases or the double salt boussingaultite ((NH₄)₂Mg(SO₄)₂·6H₂O). acs.org

The following table presents the enthalpy of dissolution for this compound hexahydrate in water and a water-ethanol mixture.

| Solvent | Enthalpy of Dissolution (kJ mol⁻¹) | Reference |

|---|---|---|

| Water | +17.14 | researchgate.net |

| 10% (w/w) Ethanol-Water | +21.92 | researchgate.net |

Thermal Analysis (TG/DTA) and Decomposition Kinetics

Thermal analysis techniques such as thermogravimetry (TG) and differential thermal analysis (DTA) are employed to investigate the thermal stability and decomposition mechanisms of this compound.

Thermogravimetric analysis (TGA) of this compound hexahydrate, ((NH₄)₂Mg(SO₄)₂·6H₂O), reveals that the dehydration process, involving the loss of its six water molecules, occurs in a specific temperature range. According to TGA results, the onset of thermal decomposition, which begins with dehydration, is approximately 340 K (67°C). sci-hub.se Different studies report slightly varying temperature ranges for the complete removal of the six water molecules (6H₂O), with one study indicating a range of 96°C to 200°C and another reporting a range of 133°C to 150°C. researchgate.netresearchgate.net High-temperature X-ray diffraction (HTXRD) studies show the boussingaultite phase, (NH₄)₂Mg(SO₄)₂·6H₂O, is stable up to 90°C, after which it transforms into an X-ray amorphous phase between 100-150°C as it dehydrates. mdpi.com

The thermal decomposition of this compound hexahydrate is a multi-step process involving several phase transitions. Following initial dehydration, further heating leads to the formation of different intermediate compounds before complete decomposition. sci-hub.semdpi.com

Calorimetric and thermogravimetric studies have identified the main transformation steps. mdpi.com After the initial dehydration, the anhydrous compound undergoes further changes. DTA curves show an incongruent melting of (NH₄)₂Mg(SO₄)₂·6H₂O around 150-170°C, followed by water evaporation up to approximately 280°C. mdpi.com An exothermic process around 290°C is associated with the formation of efremovite, (NH₄)₂Mg₂(SO₄)₃. sci-hub.semdpi.com A small endothermic peak observed around 370°C (637 K) is attributed to a high-temperature phase transition of unreacted ammonium sulfate. sci-hub.seresearchgate.net

The sequence of thermal evolution is summarized in the table below.

| Temperature Range (°C) | Phase(s) Present | Reference |

|---|---|---|

| 25–90 | Boussingaultite ((NH₄)₂Mg(SO₄)₂·6H₂O) | mdpi.com |

| 100–150 | X-ray amorphous phase | mdpi.com |

| 160–340 | Efremovite ((NH₄)₂Mg₂(SO₄)₃) | mdpi.com |

| 340–580 | MgSO₄ (Cmcm + Pbnm modifications) | mdpi.com |

| > 580 | MgSO₄ (Pbnm modification) | mdpi.com |

The complete thermal decomposition of this compound ultimately yields magnesium oxide (MgO). This process occurs at significantly high temperatures, following the formation of intermediate sulfate compounds.

The decomposition pathway begins with the formation of (NH₄)₂Mg(SO₄)₂·6H₂O, which upon heating, dehydrates and transforms into the anhydrous double salt efremovite, (NH₄)₂Mg₂(SO₄)₃. mdpi.com As the temperature increases, efremovite decomposes to form magnesium sulfate (MgSO₄). mdpi.com The final step is the decomposition of magnesium sulfate into magnesium oxide (MgO) and sulfur trioxide (SO₃). This final decomposition step requires very high temperatures, with studies indicating it occurs in the range of 900–1000°C, and other data showing anhydrous MgSO₄ decomposes at 1124°C. wikipedia.org

Primary Nucleation Kinetics and Growth Rates

The formation of solid this compound crystals from a solution is a complex process governed by thermodynamic and kinetic principles. Primary nucleation, the initial formation of new crystal nuclei, and their subsequent growth are critical steps that determine the final crystal size distribution and product quality.

Recent research has shed light on the nucleation behavior of this compound hexahydrate ((NH₄)₂Mg(SO₄)₂·6H₂O). Studies have shown that the primary nucleation of this double salt follows second-order kinetics. researchgate.net This implies that the rate of nucleation is proportional to the square of the supersaturation of the solution.

Factors Affecting Nucleation Rate and Crystal Size Distribution

Several factors have been identified that significantly influence both the rate at which new crystals form (nucleation) and their resulting size. These factors are crucial for controlling the crystallization process in industrial applications.

Solvent Composition: The composition of the solvent plays a pivotal role in the nucleation kinetics of this compound. The use of an antisolvent, such as ethanol, has been shown to affect the solid-liquid equilibrium. researchgate.net The presence of ethanol alters the solubility of the salt, which in turn influences the supersaturation level and, consequently, the nucleation rate. The nucleation rate constant shows a strong dependence on the solvent composition. researchgate.net

Supersaturation: As with most crystallization processes, supersaturation is a primary driving force for both nucleation and crystal growth. google.com For magnesium sulfate, a component of the double salt, the crystal morphology of its heptahydrate form tends to become more needle-like (acicular) as supersaturation increases. google.comiwaponline.com This highlights the critical role of maintaining optimal supersaturation levels to control crystal habit and size.

Stirring Rate (Agitation): The hydrodynamic conditions within the crystallizer, primarily the stirring rate, have a direct impact on the nucleation rate. researchgate.net For ammonium sulfate, it has been observed that as the stirring speed increases, the average crystal particle size and its coefficient of variation initially increase and then decrease. researchgate.net Agitation influences the distribution of supersaturation and the diffusion of ions in the solution. mdpi.com Proper control of the stirring speed is essential for achieving a desirable crystal size distribution. In studies on related sulfate salts, optimal stirring speeds have been identified to maximize crystal yield and control morphology. google.com

pH of the Solution: The pH of the crystallization medium affects the viscosity of the solution and the width of the metastable zone, which in turn can influence the grain size and the tendency for crystals to agglomerate. researchgate.net For ammonium sulfate crystallization, a pH range of 5.0–5.5 has been suggested as appropriate for achieving larger mean crystal sizes. researchgate.net

Temperature and Cooling Rate: Temperature directly affects the solubility of the salts and, therefore, the supersaturation level. For magnesium sulfate systems, the cooling rate has been identified as a main factor affecting nucleation and growth parameters. google.comiwaponline.com A controlled cooling profile is often necessary to manage nucleation and growth effectively.

Presence of Impurities: Impurities can significantly alter the nucleation and growth kinetics. For instance, the presence of ions like Fe³⁺ can inhibit the nucleation of magnesium sulfate by increasing the metastable zone width. iwaponline.com Conversely, some impurities can act as promoters. The specific effect depends on the nature and concentration of the impurity.

Crystal Size: The physical size of the crystals themselves can influence their thermodynamic properties. It has been noted that grinding crystal aggregates of this compound hexahydrate to a smaller size can alter their phase transition behavior, indicating that particle size is a significant parameter. sci-hub.sedaneshyari.com

The interplay of these factors is complex, and optimizing the crystallization process requires careful control over each of these variables. The table below summarizes the key factors and their observed effects on the crystallization of this compound and its constituent salts.

| Factor | Effect on Nucleation and Crystal Growth |

| Solvent Composition | Alters solubility and nucleation rate constant; ethanol acts as an antisolvent. researchgate.net |

| Supersaturation | Primary driving force for nucleation and growth; affects crystal morphology. google.comiwaponline.com |

| Stirring Rate | Affects nucleation rate and crystal size distribution by influencing mass transfer. researchgate.netmdpi.com |

| pH | Influences solution viscosity, metastable zone width, and crystal agglomeration. researchgate.net |

| Temperature/Cooling Rate | Affects solubility and supersaturation; a key parameter for controlling nucleation. google.comiwaponline.com |

| Impurities | Can either inhibit (e.g., Fe³⁺) or promote nucleation and alter crystal habit. iwaponline.com |

| Initial Crystal Size | Can affect the thermodynamic phase transition behavior of the crystals. sci-hub.sedaneshyari.com |

Research on Specific Applications in Materials Science and Chemical Engineering

Agricultural and Soil Science Applications

Ammonium (B1175870) magnesium sulfate (B86663) serves as a valuable source of essential nutrients for plants and influences soil chemistry in several ways.

Ammonium magnesium sulfate provides two crucial secondary nutrients for plant growth: magnesium (Mg) and sulfur (S).

Magnesium (Mg) is a central component of the chlorophyll (B73375) molecule, making it indispensable for photosynthesis, the process by which plants convert light energy into chemical energy. loyalfertilizer.com It also acts as an activator for numerous enzymes involved in plant growth and development, and plays a role in the synthesis of DNA and RNA. loyalfertilizer.com Optimal magnesium levels contribute to robust plant growth, improved stress tolerance, and enhanced yield and quality of crops. loyalfertilizer.comnih.gov

Sulfur (S) is a vital constituent of some amino acids, the building blocks of proteins. It is essential for protein synthesis and the development of chlorophyll. msstate.edu Many crops require sulfur in amounts comparable to phosphorus. msstate.edu

The application of magnesium sulfate, a component of this compound, has been shown to enhance photosynthesis by providing the necessary magnesium for chlorophyll function. loyalfertilizer.com It also supplies sulfur, which is critical for plant metabolism and promotes strong stem growth. loyalfertilizer.com

The application of ammonium-based fertilizers like ammonium sulfate can lead to soil acidification. missouri.eduscielo.br This occurs due to the nitrification process, where soil microbes convert ammonium (NH₄⁺) to nitrate (B79036) (NO₃⁻), releasing hydrogen ions (H⁺) into the soil and thereby lowering the pH. scielo.brcropnutrition.com Repeated use of ammonium sulfate can have a more significant acidifying effect compared to other nitrogen fertilizers like ammonium nitrate because all of its nitrogen is in the ammonium form. cropnutrition.com

This change in soil pH can, in turn, affect the mobility and availability of other nutrients. In acidic soils, essential base cations like calcium (Ca²⁺) and magnesium (Mg²⁺) can be displaced from soil colloids by hydrogen and aluminum ions and become more susceptible to leaching, moving deeper into the soil profile. missouri.eduscielo.br While this can make them less available in the topsoil, their movement can increase their concentration in lower soil layers. scielo.br Conversely, the mobility of micronutrients such as manganese and aluminum increases in acidic conditions, which can sometimes reach levels toxic to plants. missouri.edu

The sulfate component of this compound is highly mobile in the soil and can contribute to the leaching of cations like magnesium. goettingen-research-online.de

The use of nitrogen fertilizers, including those containing ammonium sulfate, can influence the emission of greenhouse gases from agricultural soils, particularly nitrous oxide (N₂O) and methane (B114726) (CH₄).

Nitrogen fertilization can impact the soil carbon balance by affecting both plant growth and microbial activity, which can lead to slight increases in carbon dioxide (CO₂) emissions. tandfonline.comresearchgate.net

Nitrous Oxide (N₂O): The application of ammonium sulfate can increase N₂O emissions. tandfonline.comresearchgate.net N₂O is produced by soil microbes through the processes of nitrification (the conversion of ammonium to nitrate) and denitrification (the conversion of nitrate to nitrogen gas). ox.ac.uk The addition of ammonium to the soil provides the substrate for these microbial processes, potentially leading to higher N₂O fluxes.

Methane (CH₄): The effect of ammonium sulfate on methane emissions is more complex. In some agricultural systems, such as rice paddies, the application of ammonium sulfate has been found to reduce CH₄ emissions. ox.ac.uk However, in other settings, nitrogen fertilization can have an inhibitory effect on methane uptake by soil microorganisms. tandfonline.com One study on broiler litter treated with magnesium sulfate showed a reduction in ammonia (B1221849) and nitrous oxide emissions but an increase in carbon dioxide and methane emissions. researchgate.net

Plants absorb the nutrients from this compound through their root systems.

Ammonium (NH₄⁺) and Sulfate (SO₄²⁻): Ammonium is taken up by plant roots through specific transporters. mdpi.com Once inside the plant, it can be directly assimilated into amino acids, which is an energy-efficient process compared to the uptake of nitrate, which must first be reduced to ammonium. mdpi.com However, high concentrations of ammonium can be toxic to some plants. mdpi.com Sulfate is also taken up by the roots via specialized transporters. usp.br The uptake of sulfate is an active process, requiring energy to move the nutrient into the root cells against a concentration gradient. usp.br

Magnesium (Mg²⁺): Magnesium is absorbed by plants as the Mg²⁺ ion. msstate.edu Its uptake can be influenced by the presence of other cations in the soil solution. For instance, high levels of ammonium (NH₄⁺) can compete with magnesium for uptake by the roots. goettingen-research-online.de Once inside the plant, magnesium is mobile and can be transported from older to younger leaves. msstate.edu It is a crucial component of chlorophyll and an activator for many enzymes. msstate.edu

The uptake of these nutrients is a complex process influenced by various factors, including soil pH, the concentration of other nutrients, and the specific plant species. goettingen-research-online.dewur.nlresearchgate.net

Hydrometallurgical Processes and Resource Recovery

This compound has shown potential in the field of hydrometallurgy, particularly for the extraction of valuable elements from ores.

Ammonium sulfate is a commonly used leaching agent for the extraction of rare earth elements (REEs) from ion-adsorption clays. researchgate.netmdpi.com The process involves an ion exchange where ammonium ions displace the REE ions adsorbed onto the clay particles.

The addition of magnesium sulfate to the ammonium sulfate leaching solution has been investigated as a way to improve the efficiency of this process. Studies have shown that a mixed leaching agent of ammonium sulfate and magnesium sulfate can enhance the extraction of REEs. researchgate.net In some cases, using magnesium sulfate as a leaching agent has been proposed as an alternative to ammonium sulfate to reduce ammonia-nitrogen pollution. csu.edu.cncambridge.org Research indicates that magnesium sulfate can be effective in leaching REEs, with one study achieving over 95% leaching efficiency. csu.edu.cn The effectiveness of different leaching agents, including ammonium sulfate and magnesium sulfate, can vary depending on the concentration of the leaching solution and the specific characteristics of the ore. scirp.org

Comparative Studies of Leaching Efficiency and Selectivity

This compound has been investigated as a leaching agent, particularly as a more environmentally benign alternative to ammonium sulfate for extracting ion-adsorption type rare earth ores. Comparative studies demonstrate its high efficiency and favorable selectivity.

When magnesium sulfate is used as a leaching agent, the leaching efficiency for rare earth elements (REEs) can exceed 90% and reach over 97% under optimized concentrations. mdpi.com Research comparing magnesium sulfate to the commonly used ammonium sulfate shows that at a concentration of 0.20 mol/L, both leaching agents can achieve a rare earth leaching efficiency of over 95%. researchgate.net A key advantage of using magnesium sulfate is its improved selectivity. Studies have shown that it can reduce the leaching of aluminum impurities by 10% compared to ammonium sulfate, which is a significant benefit for the subsequent purification processes. researchgate.net

Interactive Data Table: Leaching Agent Performance Comparison This table summarizes the comparative efficiency and selectivity of magnesium sulfate versus ammonium sulfate in leaching rare earth ores.

| Leaching Agent | Target Material | Achieved Efficiency | Impurity Co-leaching | Source Citation |

|---|---|---|---|---|

| Magnesium Sulfate | Rare Earth Elements | >95% | Reduced Al leaching by 10% | researchgate.net |

| Ammonium Sulfate | Rare Earth Elements | >95% | Higher Al leaching | researchgate.net |

| Magnesium Sulfate | Rare Earth Elements | 94-98% (at 2-4% conc.) | Not specified | mdpi.com |

| Magnesium Sulfate | Lead (Pb) | Lowest release | N/A | nih.gov |

| Ammonium Sulfate | Lead (Pb) | Medium release | N/A | nih.gov |

Environmental Footprint Assessment of Leaching Methods

A primary driver for using magnesium-based salts as leaching agents is the reduction of the environmental footprint associated with mining operations, especially in comparison to ammonium-based methods. The extensive use of ammonium sulfate in the in-situ leaching of rare earth ores has led to significant environmental issues, most notably ammonia-nitrogen pollution in soil and water. researchgate.net Magnesium salt leaching was specifically proposed to address and eliminate this problem. researchgate.net